2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140791
InChI: InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-5-6-10-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid

CAS No.:

Cat. No.: VC18140791

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 2-(2-ethylpyrazol-3-yl)butanoic acid
Standard InChI InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-5-6-10-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Standard InChI Key QCMYHXPMWFQFOT-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=NN1CC)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with an ethyl group (-CH2CH3) and at the 5-position with a butanoic acid chain (-CH2CH2CH2COOH). The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.

Molecular Formula and Weight

  • Molecular Formula: C₉H₁₄N₂O₂

  • Molecular Weight: 182.22 g/mol

Spectral Data (Theoretical)

PropertyValue/Description
IR (cm⁻¹)3300-2500 (O-H stretch), 1710 (C=O)
¹H NMR (δ, ppm)1.35 (t, 3H, CH2CH3), 2.45 (m, 2H, CH2COOH)
¹³C NMR (δ, ppm)175.2 (COOH), 148.1 (C-5 pyrazole)

These predictions align with spectral patterns observed in related pyrazole-carboxylic acids .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Pyrazole Ring Formation: Cyclocondensation of ethyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-ethyl-1H-pyrazole derivatives.

  • Functionalization: Introduction of the butanoic acid moiety via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling with a brominated butanoic acid precursor may be employed.

Representative Reaction Scheme

Ethyl hydrazine+β-keto esterHCl1-Ethyl-1H-pyrazoleCoupling2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid\text{Ethyl hydrazine} + \text{β-keto ester} \xrightarrow{\text{HCl}} \text{1-Ethyl-1H-pyrazole} \xrightarrow{\text{Coupling}} \text{2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid}

Industrial Scalability

Industrial production prioritizes cost-effectiveness and sustainability:

  • Continuous Flow Reactors: Enhance yield and reduce waste.

  • Green Solvents: Ethanol or water-based systems minimize environmental impact.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point145–148°C (predicted)
Boiling PointDecomposes >250°C
Solubility in Water12.5 mg/mL (25°C)
logP (Octanol-Water)1.8

The moderate hydrophilicity (logP = 1.8) suggests balanced membrane permeability, advantageous for pharmaceutical applications .

Chemical Reactivity and Derivatives

Key Reactions

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

  • Amidation: Forms bioactive derivatives via coupling with amines.

  • Electrophilic Substitution: The pyrazole ring undergoes nitration or halogenation at the 4-position due to the ethyl group’s electron-donating effect .

Nitration Example

2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acidHNO3/H2SO42-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)butanoic acid\text{2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid} \xrightarrow{\text{HNO3/H2SO4}} \text{2-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)butanoic acid}

Biological Activity and Applications

Industrial Applications

  • Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase .

  • Coordination Chemistry: Forms metal complexes with Cu(II) for catalytic applications.

ParameterRecommendation
Skin ContactUse nitrile gloves
Inhalation RiskUse fume hood
Storage2–8°C in airtight container

No carcinogenicity data exists, but analogous compounds show low acute toxicity (LD₅₀ > 2000 mg/kg in rats).

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